Cas no 7432-10-2 (8-methyl-8-azabicyclo3.2.1octan-3-ol)

8-methyl-8-azabicyclo3.2.1octan-3-ol structure
7432-10-2 structure
商品名:8-methyl-8-azabicyclo3.2.1octan-3-ol
CAS番号:7432-10-2
MF:C8H15NO
メガワット:141.2108
MDL:MFCD00005551
CID:541204
PubChem ID:8424

8-methyl-8-azabicyclo3.2.1octan-3-ol 化学的及び物理的性質

名前と識別子

    • 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-
    • 3-TROPANOL,WHITE SOLID
    • 3-Tropanol
    • 8-methyl-8-azabicyclo3.2.1octan-3-ol
    • MDL: MFCD00005551
    • インチ: InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3
    • InChIKey: CYHOMWAPJJPNMW-UHFFFAOYSA-N
    • ほほえんだ: CN1C2CCC1CC(C2)O

計算された属性

  • せいみつぶんしりょう: 141.11500
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 0

じっけんとくせい

  • ゆうかいてん: 63-64°C
  • PSA: 23.47000
  • LogP: 0.54180

8-methyl-8-azabicyclo3.2.1octan-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T892610-5g
3-Tropanol
7432-10-2
5g
$661.00 2023-05-17
Life Chemicals
F0001-2567-2.5g
8-methyl-8-azabicyclo[3.2.1]octan-3-ol
7432-10-2 95%+
2.5g
$858.0 2023-09-07
Enamine
EN300-223936-0.05g
8-methyl-8-azabicyclo[3.2.1]octan-3-ol
7432-10-2 95.0%
0.05g
$348.0 2025-03-21
TRC
T892610-500mg
3-Tropanol
7432-10-2
500mg
$ 92.00 2023-09-05
TRC
T892610-2g
3-Tropanol
7432-10-2
2g
$293.00 2023-05-17
Enamine
EN300-223936-2.5g
8-methyl-8-azabicyclo[3.2.1]octan-3-ol
7432-10-2 95.0%
2.5g
$810.0 2025-03-21
Enamine
EN300-223936-10g
8-methyl-8-azabicyclo[3.2.1]octan-3-ol
7432-10-2
10g
$1778.0 2023-09-15
Enamine
EN300-223936-1.0g
8-methyl-8-azabicyclo[3.2.1]octan-3-ol
7432-10-2 95.0%
1.0g
$414.0 2025-03-21
eNovation Chemicals LLC
D383121-1g
3-Tropanol
7432-10-2 97%
1g
$390 2025-03-03
eNovation Chemicals LLC
D383121-1kg
3-Tropanol
7432-10-2 97%
1kg
$8840 2024-05-24

8-methyl-8-azabicyclo3.2.1octan-3-ol 関連文献

8-methyl-8-azabicyclo3.2.1octan-3-olに関する追加情報

8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-

The compound with CAS No.7432-10-2, known as 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, is a bicyclic amine alcohol with a unique structural configuration that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of azabicyclic alcohols, which are characterized by their nitrogen-containing bicyclic frameworks and hydroxyl groups. The 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl structure consists of a bicyclo[3.2.1]octane skeleton with a methyl group at the 8-position and a hydroxyl group at the 3-position, making it a versatile molecule for various applications.

Recent studies have highlighted the potential of 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl as a precursor for the synthesis of bioactive compounds, particularly in drug discovery and development. Its rigid bicyclic framework provides an ideal platform for exploring stereochemistry and molecular interactions, which are critical in designing drugs with high potency and selectivity. Researchers have employed this compound as a building block for constructing complex molecules with potential therapeutic applications in areas such as neurodegenerative diseases, cancer, and inflammation.

The synthesis of 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl involves multi-step organic reactions, including ring-forming processes and functional group transformations. One notable approach is the use of enamine chemistry to construct the bicyclic system, followed by hydroxylation to introduce the hydroxyl group at the 3-position. This method ensures high stereocontrol, which is essential for maintaining the desired configuration of the molecule.

In terms of biological activity, 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl has been shown to exhibit moderate inhibitory effects on certain enzymes associated with inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its ability to modulate ion channels has been explored in preclinical studies, indicating its role in developing novel analgesics or antiepileptic drugs.

From an analytical standpoint, the characterization of 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl has been achieved through advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These methods provide detailed insights into its molecular structure and purity, ensuring its suitability for downstream applications in both academic research and industrial settings.

Moreover, computational studies using molecular modeling have revealed that 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl exhibits favorable pharmacokinetic properties, including good solubility and permeability profiles. These attributes make it an attractive candidate for further optimization into orally bioavailable drugs.

In conclusion, CAS No.7432-10-2, or 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl, stands out as a valuable compound in contemporary chemical research due to its unique structural features and promising biological activities. Its role as a building block for drug discovery underscores its importance in advancing therapeutic interventions across various disease areas.

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